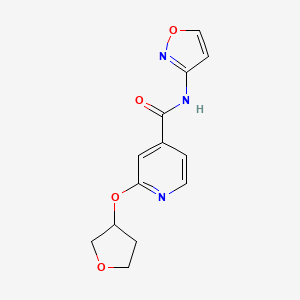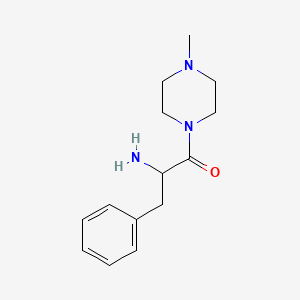![molecular formula C9H9ClOS B2897235 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone CAS No. 2490344-83-5](/img/structure/B2897235.png)
2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the body.
Scientific Research Applications
Enzymatic Process Development for Chiral Intermediates
A study highlighted the development of an enzymatic process for the preparation of chiral intermediates, demonstrating the potential for green and environmentally friendly industrial applications. This process emphasizes the efficiency and selectivity of biocatalysis in synthesizing chiral compounds, which could be relevant to the synthesis and application of the compound (Guo et al., 2017).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds using similar chloro and thiophene derivatives has been documented. These studies offer insights into methodologies for constructing complex molecular structures, which may be applicable to synthesizing and understanding the applications of "2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone" (Androsov et al., 2010).
Advanced Organic Synthesis Techniques
Further research demonstrates advanced techniques in organic synthesis, including the creation of key intermediates for fungicide production and the exploration of biotransformation for synthesizing chiral intermediates. These studies showcase the versatility of organic synthesis in creating valuable compounds for agricultural and pharmaceutical applications (Ji et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone is the Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.
Mode of Action
This interaction could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound likely affects the glycogenolysis pathway , given its target. Changes in this pathway could have downstream effects on glucose metabolism and energy production within the cell .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the target enzyme and the subsequent changes in the glycogenolysis pathway. These effects could potentially alter energy production within the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .
properties
IUPAC Name |
2-chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-4-9(11)8-3-7(8)6-1-2-12-5-6/h1-2,5,7-8H,3-4H2/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXGTTVFPFXDY-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

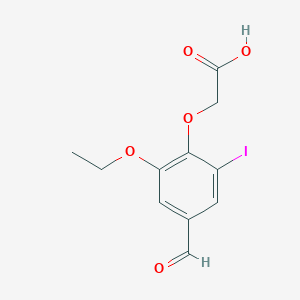
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)


![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
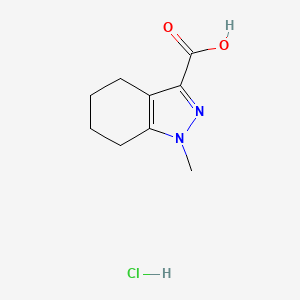
![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)
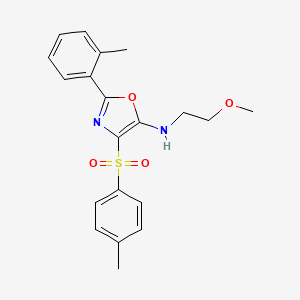
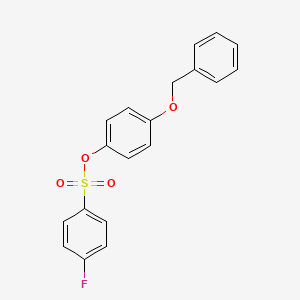

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)
